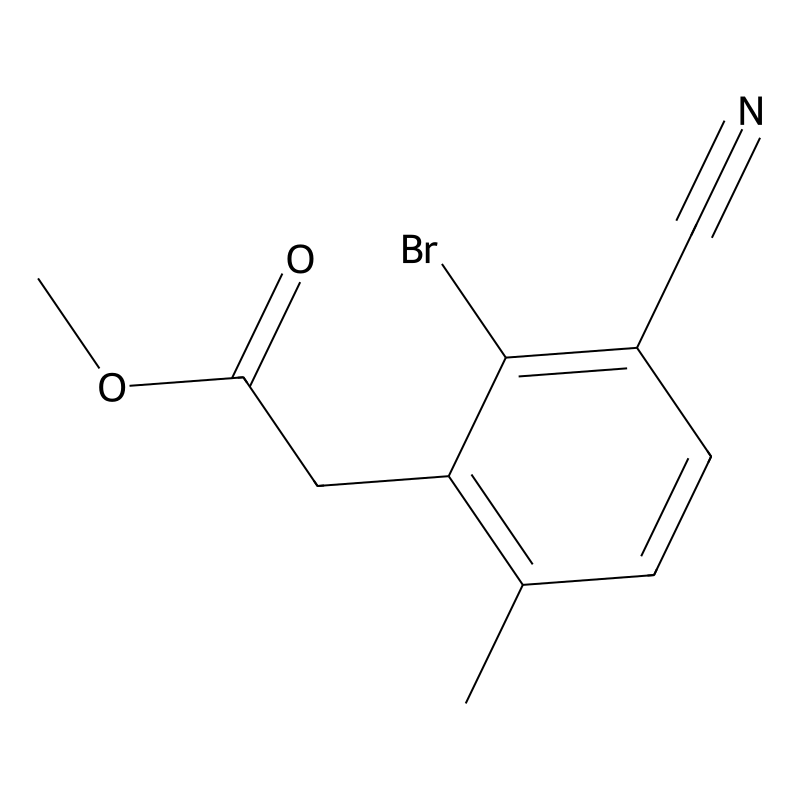Methyl 2-bromo-3-cyano-6-methylphenylacetate
Catalog No.
S856409
CAS No.
1805596-32-0
M.F
C11H10BrNO2
M. Wt
268.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1805596-32-0
Product Name
Methyl 2-bromo-3-cyano-6-methylphenylacetate
IUPAC Name
methyl 2-(2-bromo-3-cyano-6-methylphenyl)acetate
Molecular Formula
C11H10BrNO2
Molecular Weight
268.11 g/mol
InChI
InChI=1S/C11H10BrNO2/c1-7-3-4-8(6-13)11(12)9(7)5-10(14)15-2/h3-4H,5H2,1-2H3
InChI Key
AUIWTPRYOVSCFA-UHFFFAOYSA-N
SMILES
CC1=C(C(=C(C=C1)C#N)Br)CC(=O)OC
Canonical SMILES
CC1=C(C(=C(C=C1)C#N)Br)CC(=O)OC
Methyl 2-bromo-3-cyano-6-methylphenylacetate (BCMP) is a chemical compound with the formula C12H11BrNO2. It belongs to the class of organic compounds known as cyanoacetates. It is also known by its IUPAC name, methyl 2-bromo-3-cyano-6-methylphenylacetate. BCMP is a white to beige crystalline powder with a melting point of 87-90 °C. It is a widely used intermediate in the synthesis of various organic compounds.
BCMP has a molecular weight of 287.12 g/mol. It is sparingly soluble in water but soluble in polar organic solvents like ethanol and DMSO. It has a boiling point of 386.3 °C at 760 mmHg. BCMP has a refractive index of 1.546 and a flash point of 187.8 °C. It is a stable compound at room temperature and pressure, but it can undergo decomposition when exposed to high heat or acidic conditions.
BCMP is synthesized by reacting 2-bromo-3-cyanotoluene with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then extracted with an organic solvent, and the resulting product is purified by recrystallization. The final product is characterized by various techniques such as HPLC, NMR, IR, and mass spectrometry.
Several analytical methods are used to detect and quantify BCMP in different matrices. These methods include HPLC, GC, and LC-MS. HPLC is the most widely used method for the analysis of BCMP due to its specificity, sensitivity, and simplicity.
BCMP has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. It also possesses antibacterial and antifungal properties.
The toxicity of BCMP has been evaluated in various in vitro and in vivo studies. It has been shown to be relatively non-toxic to mammalian cells at low concentrations. However, at high concentrations, it can cause cytotoxicity and induce apoptosis in cancer cells. BCMP has also been found to be non-toxic to aquatic organisms.
BCMP is a versatile intermediate that is widely used in the synthesis of various organic compounds. It is used in the synthesis of biologically active molecules, agrochemicals, and pharmaceuticals. It is also used as a building block in the synthesis of fluorescent dyes and polymers.
Research on BCMP is ongoing, and its potential applications in various fields are being explored. Several studies have been conducted to investigate the anti-cancer and anti-inflammatory properties of BCMP, and its potential use as a drug candidate. The use of BCMP as a building block in the synthesis of fluorescent dyes and polymers is also an active area of research.
The potential applications of BCMP in various fields of research and industry are immense. It can be used in the synthesis of new drug candidates, fluorescent dyes, and polymers. BCMP can also be used as an intermediate in the production of agrochemicals, food additives, and fragrances.
Future research on BCMP should focus on developing new synthetic routes for its production, improving its yield, and exploring its potential applications in various fields. More studies are needed to investigate its toxicity, safety, and environmental impact. The potential use of BCMP in the development of new drugs for the treatment of various diseases should also be explored.
1. Development of new synthetic routes for BCMP production
2. Improvement of BCMP yield
3. Investigation of BCMP's potential use as a drug candidate
4. Study of BCMP's environmental impact
5. Use of BCMP in the production of agrochemicals, food additives, and fragrances
6. Exploration of BCMP's potential applications in the field of materials science
7. Creation of new dyes and pigments using BCMP
8. Investigation of BCMP's potential use in the development of novel polymers
9. Study of BCMP's anti-inflammatory properties
10. Investigation of the antimicrobial properties of BCMP.
XLogP3
2.5
Dates
Last modified: 08-16-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds






